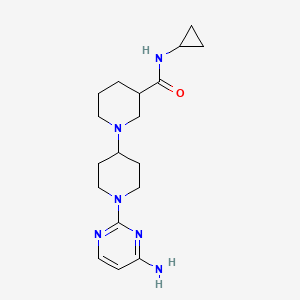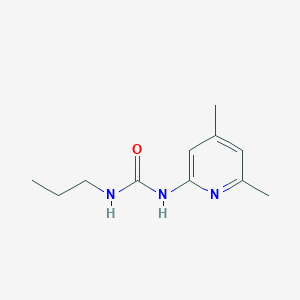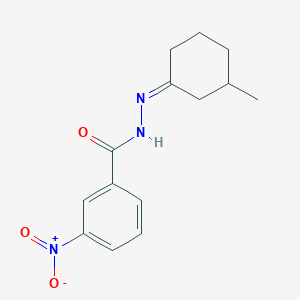![molecular formula C19H16BrN3O6 B5291974 N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5291974.png)
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine, also known as BANA, is a synthetic amino acid that has gained significant attention in scientific research due to its unique properties. BANA is a derivative of the natural amino acid alanine, with the addition of a 4-bromobenzoyl and 3-nitrophenyl group.
科学的研究の応用
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine has been used in a variety of scientific research applications, including as a fluorescent probe for monitoring protein-protein interactions and as a tool for studying enzyme kinetics. This compound has also been used as a substrate for measuring the activity of enzymes such as carboxypeptidase A and elastase.
作用機序
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is a fluorescent molecule that undergoes a change in fluorescence intensity upon binding to certain proteins or enzymes. The mechanism of action of this compound involves the interaction of the 4-bromobenzoyl and 3-nitrophenyl groups with the target molecule, resulting in a change in the fluorescence properties of the molecule. This change in fluorescence can be used to monitor the binding or activity of the target molecule.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects on living organisms. However, its unique properties make it a useful tool for studying the behavior of proteins and enzymes in vitro.
実験室実験の利点と制限
One advantage of N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is its high sensitivity and specificity for detecting protein-protein interactions and enzyme activity. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research involving N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine. One area of interest is the development of new derivatives of this compound with improved properties, such as increased solubility or sensitivity. Additionally, this compound could be used in combination with other fluorescent probes to study complex biological systems, such as protein networks or signaling pathways. Finally, this compound could be used to develop new diagnostic tools for diseases that involve the dysregulation of specific enzymes or proteins.
合成法
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is synthesized through a multi-step process, starting with the reaction of alanine with 4-bromobenzoyl chloride to form N-(4-bromobenzoyl)-L-alanine. This intermediate is then reacted with 3-nitrophenylacrylic acid to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to ensure the desired product is obtained.
特性
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O6/c1-11(19(26)27)21-18(25)16(10-12-3-2-4-15(9-12)23(28)29)22-17(24)13-5-7-14(20)8-6-13/h2-11H,1H3,(H,21,25)(H,22,24)(H,26,27)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDGAPREVZBDKH-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-ylcarbonyl]-2(1H)-pyridinone](/img/structure/B5291911.png)




![4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)
![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)

![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)
![(1R)-2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5291964.png)
![4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5291967.png)
![2-[4-(dimethylamino)-2-(3-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5291979.png)
